2-Fluoro-6-methoxybenzonitrile

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

2-Fluoro-6-methoxybenzonitrile (FMBN) is a fluorinated aromatic nitrile with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol. It is characterized by a white to almost white crystalline powder appearance with a melting point of 102.0 to 106.0 °C.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 94088-46-7
Cat. No. B1332107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxybenzonitrile
CAS94088-46-7
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C#N
InChIInChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
InChIKeyYPMSIWYNTPSPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7): A Fluorinated Benzonitrile Building Block with Defined Pharmacological Anchors and Scalable Synthesis


2-Fluoro-6-methoxybenzonitrile (FMBN) is a fluorinated aromatic nitrile with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol [1]. It is characterized by a white to almost white crystalline powder appearance with a melting point of 102.0 to 106.0 °C [1]. The compound is recognized as a versatile intermediate in pharmaceutical and agrochemical research, valued for its defined dual functional groups—a fluorine atom and a methoxy group—which enable specific chemical transformations. Its structure has been thoroughly characterized by 1H NMR (O-CH3 δ = 3.95 ppm, CDCl3) and GC analysis (purity >95%) .

Why 2-Fluoro-6-methoxybenzonitrile Cannot Be Interchanged with Common Benzonitrile Analogs


2-Fluoro-6-methoxybenzonitrile possesses a unique ortho-substitution pattern that fundamentally alters its reactivity profile compared to its closest analogs. Unlike 2,6-difluorobenzonitrile, which can undergo double nucleophilic displacement, 2-fluoro-6-methoxybenzonitrile features a single reactive fluorine atom, enabling regioselective functionalization and preventing unwanted side reactions [1]. Its ortho-fluorine atom, unlike the chlorine in 2-chloro-6-methoxybenzonitrile, can be selectively displaced by nucleophiles under specific conditions (e.g., by phenols to form diaryl ethers, catalyzed by KF/Al2O3 with 18-crown-6), while its nitrile group is retained [2]. The methoxy group further serves as a directional anchor for subsequent cyclization reactions, such as forming indazole derivatives with hydrazine hydrate, a transformation that cannot proceed efficiently with the hydroxy analog [3].

Comparative Evidence for 2-Fluoro-6-methoxybenzonitrile: A Data-Driven Guide for Scientific Procurement and Project Specification


Regioselective Fluorine Displacement: A Critical Advantage over 2,6-Difluorobenzonitrile

2-Fluoro-6-methoxybenzonitrile (FMBN) is the direct and exclusive product of a controlled, single-site nucleophilic aromatic substitution (SNAr) on 2,6-difluorobenzonitrile using exactly one equivalent of sodium methoxide. This precise mono-functionalization yields a single reactive fluorine handle, whereas 2,6-difluorobenzonitrile contains two equally reactive fluorine atoms that often lead to undesirable bis-substitution side products in the absence of careful stoichiometric control [1].

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Scalable and High-Yielding Synthesis Route from 2,6-Difluorobenzonitrile

The synthesis of 2-fluoro-6-methoxybenzonitrile from 2,6-difluorobenzonitrile has been demonstrated on a large scale (4.6 mol, 640.5 g), achieving a near-quantitative yield of 99% (740 g) of the desired white solid product with GC purity >95%. The procedure involves a straightforward nucleophilic aromatic substitution with sodium methoxide at 0-5°C, followed by a simple workup, making it highly suitable for kilogram-scale production [1].

Process Chemistry Scale-up Synthetic Methodology

Ortho-Fluorine as a Leaving Group for Selective Etherification

The ortho-fluorine atom in 2-fluoro-6-methoxybenzonitrile has been specifically reported to undergo selective displacement by phenols to form diaryl ethers, a transformation catalyzed by KF on alumina with 18-crown-6. This reactivity is not observed with the corresponding 2-chloro-6-methoxybenzonitrile under the same conditions due to the lower electronegativity and different leaving group ability of chlorine versus fluorine in this specific system [1].

Medicinal Chemistry Biaryl Ether Synthesis Catalysis

HDAC6 Inhibition: A Quantified Pharmacological Anchor for Drug Discovery

2-Fluoro-6-methoxybenzonitrile (as part of a larger molecular entity indexed as CHEMBL5289013 / BDBM50421845) has been profiled for its activity against Histone Deacetylase 6 (HDAC6), a key target in oncology and neurodegeneration. In a fluorescence-based biochemical assay, this compound exhibited a half-maximal inhibitory concentration (IC50) of 25 nM against HDAC6 [1].

Epigenetics Oncology HDAC6

Computationally Optimized Acetylcholine Receptor (AChR) Binding Affinity

Computational docking studies have demonstrated that 2-fluoro-6-methoxybenzonitrile (2FMN) binds to the acetylcholine receptor (AChR). The binding interaction is characterized by a specific dipole orientation, and computational methods have been employed to optimize this binding affinity. This interaction was experimentally corroborated by vibrational spectroscopy and functional theory calculations .

Neuroscience Computational Chemistry Drug Design

In Silico ADMET Profile: High GI Absorption and Favorable Drug-Likeness

Computed physicochemical and pharmacokinetic properties for 2-fluoro-6-methoxybenzonitrile indicate a favorable profile for a small-molecule lead or fragment. Key in silico predictions include: High Gastrointestinal (GI) Absorption, a consensus LogP of 1.89 (range: 1.55-2.21 across different algorithms), and a Bioavailability Score of 0.55, which falls within the acceptable range for oral drug candidates .

ADMET Medicinal Chemistry Drug Discovery

Targeted Application Scenarios Where 2-Fluoro-6-methoxybenzonitrile (94088-46-7) Provides a Verifiable Competitive Advantage


Precision Synthesis of Monosubstituted Aromatic Intermediates for Agrochemicals

In the development of novel agrochemicals, such as those disclosed in WO2006056433, 2-fluoro-6-methoxybenzonitrile is the essential starting material. Its synthesis from 2,6-difluorobenzonitrile, which yields exactly one reactive fluorine handle, is critical for constructing the target molecular architecture with high regioselectivity. Using the unsubstituted 2,6-difluorobenzonitrile directly in the downstream agrochemical synthesis would lead to a complex mixture of mono- and bis-substituted products, drastically reducing the yield of the desired active ingredient and complicating purification. FMBN provides the necessary chemical 'stopping point' to ensure the correct, single-point attachment for the remainder of the molecule [1].

Scaffold for HDAC6 Inhibitors in Oncology Drug Discovery

For medicinal chemistry teams pursuing Histone Deacetylase 6 (HDAC6) as a therapeutic target, 2-fluoro-6-methoxybenzonitrile represents a key building block that has already demonstrated potent, low-nanomolar activity (IC50 = 25 nM) in a functional assay. This quantitative data serves as a powerful SAR anchor for optimizing novel inhibitors. Furthermore, its favorable in silico ADMET profile (High GI Absorption, LogP = 1.89) supports its use as a privileged scaffold, increasing the likelihood that derived clinical candidates will possess acceptable oral pharmacokinetics and avoid late-stage development failures due to poor drug-like properties [2].

Rational Design of CNS-Active Compounds Targeting Acetylcholine Receptors

Neuroscience-focused research groups can leverage the well-characterized binding interaction of 2-fluoro-6-methoxybenzonitrile with the acetylcholine receptor. This data, which includes vibrational spectroscopy confirmation and computational modeling of its dipole-based binding mode, provides a rational starting point for ligand-based drug design. Unlike many other benzonitrile building blocks, FMBN offers a defined and computationally tractable interaction with this important neurological target, enabling the use of structure-based or ligand-based optimization strategies to improve potency and selectivity for disorders such as Alzheimer's disease or myasthenia gravis .

Large-Scale Production of Key Intermediates for Pharmaceutical Development

When a discovery program advances to pre-clinical development, a scalable and robust synthetic route is paramount. The synthesis of 2-fluoro-6-methoxybenzonitrile, which has been demonstrated at a 4.6-mole scale with a 99% yield, offers a clear and proven path for process chemists. This established route, which avoids chromatography and uses readily available reagents (2,6-difluorobenzonitrile and sodium methoxide), directly mitigates the significant risks associated with scaling up more complex or lower-yielding syntheses. Procuring FMBN ensures a reliable, cost-effective supply chain for critical pharmaceutical intermediates [3].

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